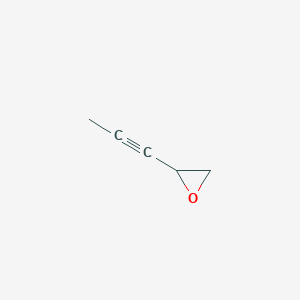
2-(Prop-1-yn-1-yl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Epoxy-3-pentyne is an organic compound characterized by the presence of an epoxide ring and an alkyne group This compound is of interest due to its unique chemical structure, which combines the reactivity of both epoxides and alkynes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Epoxy-3-pentyne can be synthesized through several methods. One common approach involves the epoxidation of 1,3-pentadiene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction typically proceeds at room temperature and yields the desired epoxide.
Industrial Production Methods
In an industrial setting, the production of 1,2-epoxy-3-pentyne may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Epoxy-3-pentyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can attack the epoxide ring, resulting in ring-opening reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Diols.
Substitution: Various alcohols and ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Epoxy-3-pentyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2-epoxy-3-pentyne involves the reactivity of the epoxide ring and the alkyne group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The alkyne group can participate in addition reactions, further expanding the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Epoxy-3-butene: Similar structure but with a shorter carbon chain.
1,2-Epoxy-3-hexene: Similar structure but with a longer carbon chain.
1,2-Epoxy-3-propyne: Similar structure but with a different alkyne group.
Propriétés
Numéro CAS |
59627-27-9 |
|---|---|
Formule moléculaire |
C5H6O |
Poids moléculaire |
82.10 g/mol |
Nom IUPAC |
2-prop-1-ynyloxirane |
InChI |
InChI=1S/C5H6O/c1-2-3-5-4-6-5/h5H,4H2,1H3 |
Clé InChI |
SDJQAECFEXCEPR-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


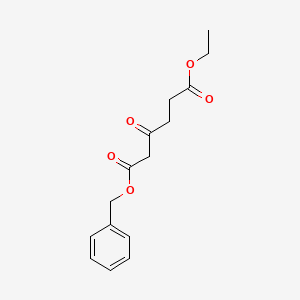
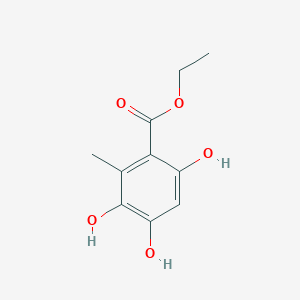
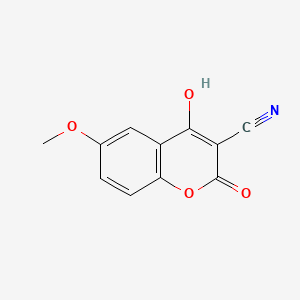
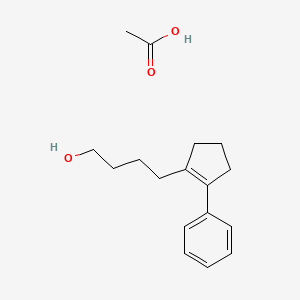

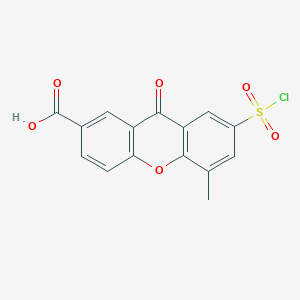
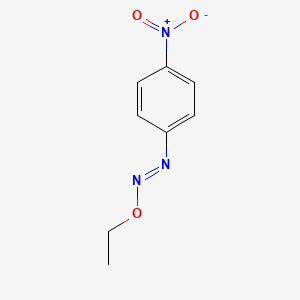
![(But-2-ene-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14605969.png)
![Acetic acid, 2,2'-[(1-decyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14605982.png)
![1-Ethynyl-1-[(prop-2-yn-1-yl)oxy]cyclohexane](/img/structure/B14605989.png)
![1-[(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinolin-4(1H)-yl]ethan-1-one](/img/structure/B14605998.png)
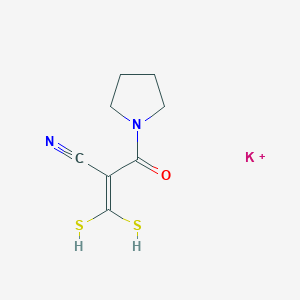
![(E)-but-2-enedioic acid;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14606009.png)
![2-[3-(4-Pentylphenyl)prop-1-en-1-yl]-1H-indene-1,3(2H)-dione](/img/structure/B14606010.png)
